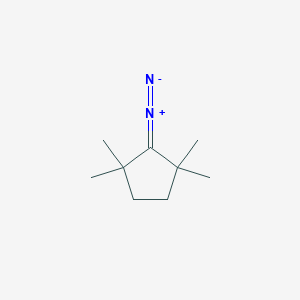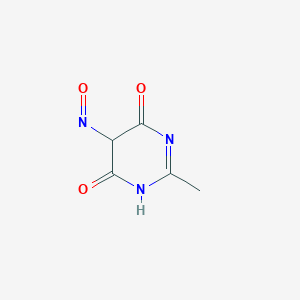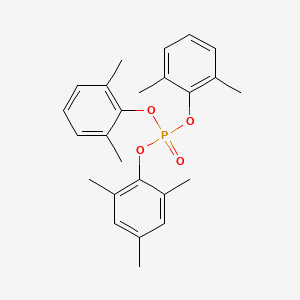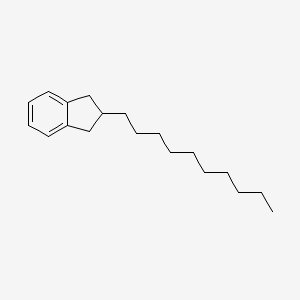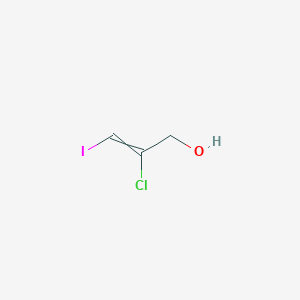
2-Chloro-3-iodoprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-iodoprop-2-en-1-ol is an organic compound with the molecular formula C3H4ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a propenyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodoprop-2-en-1-ol typically involves the halogenation of propenyl alcohol derivatives. One common method is the reaction of propenyl alcohol with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodoprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-Chloro-3-iodoprop-2-enal or 2-Chloro-3-iodoprop-2-enoic acid.
Reduction: Formation of 2-Chloro-3-iodopropanol.
Scientific Research Applications
2-Chloro-3-iodoprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodoprop-2-en-1-ol involves its reactivity with various biological and chemical targets. The halogen atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. This reactivity can be harnessed in biochemical assays and drug development.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-bromoprop-2-en-1-ol: Similar structure but with bromine instead of iodine.
2-Chloro-3-fluoroprop-2-en-1-ol: Similar structure but with fluorine instead of iodine.
2-Chloro-3-iodopropanol: Lacks the double bond present in 2-Chloro-3-iodoprop-2-en-1-ol.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse applications. Its structure allows for selective functionalization, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
72921-41-6 |
|---|---|
Molecular Formula |
C3H4ClIO |
Molecular Weight |
218.42 g/mol |
IUPAC Name |
2-chloro-3-iodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H4ClIO/c4-3(1-5)2-6/h1,6H,2H2 |
InChI Key |
JGTBIYCUWMWNFP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CI)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


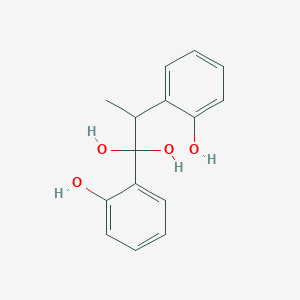

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
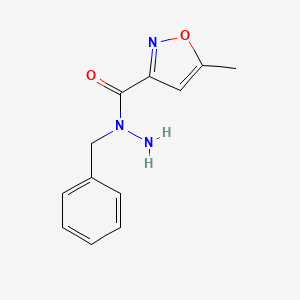
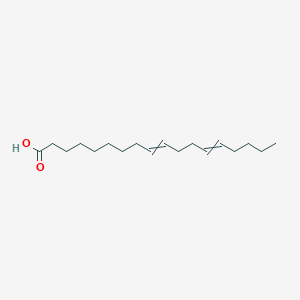
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


